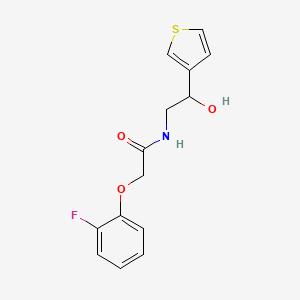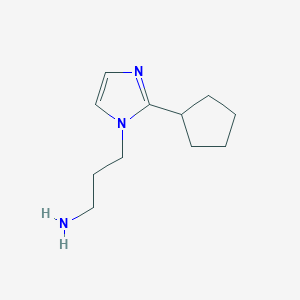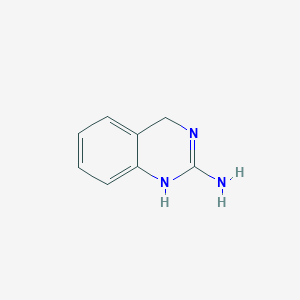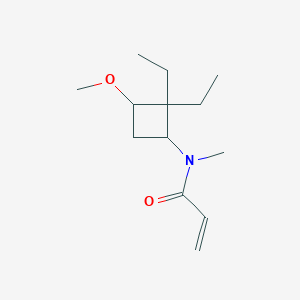
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide, also known as FTY720, is a synthetic compound with potential therapeutic applications in various diseases. It is a sphingosine-1-phosphate receptor modulator that has been studied extensively for its biological actions.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Chemoselective Acetylation
The synthesis of related compounds involves chemoselective acetylation processes. For example, N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized using chemoselective monoacetylation of the amino group of 2-aminophenol. This process uses Novozym 435 as a catalyst and studies various acyl donors, indicating the importance of selecting appropriate acyl donors and reaction conditions for the synthesis of such compounds (Magadum & Yadav, 2018).
Fluorogenic Acetoxymethyl Ethers
The application of fluorogenic groups, such as acetoxymethyl (AM) ether groups, to mask phenolic fluorophores, is significant in biological sciences. This approach enhances chemical stability and enzymatic reactivity, essential for imaging biochemical and biological systems. Such methodologies can be adapted for compounds like 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide to study its behavior in biological systems (Chemical science, 2011).
Biological Evaluation and Therapeutic Potential
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy) acetamide derivatives has shown potential in anticancer, anti-inflammatory, and analgesic activities. A study on derivatives containing 1-phenylethylamine moiety attached to substituted phenols revealed that halogens on the aromatic ring enhance anticancer and anti-inflammatory activities. Such findings indicate that modifications to the this compound structure could yield compounds with significant therapeutic benefits (Rani et al., 2014).
Glutaminase Inhibitors
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the importance of targeting specific enzymes for therapeutic purposes. Some analogs retained BPTES potency and presented an opportunity to improve aqueous solubility. Such strategies could be applied to the design of derivatives of this compound for targeted enzyme inhibition (Shukla et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-11-3-1-2-4-13(11)19-8-14(18)16-7-12(17)10-5-6-20-9-10/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFMEVXEWOWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)
![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)
